4-Hydroxy Romifidine-d4

Catalog No.
S12901508
CAS No.
M.F
C9H9BrFN3O
M. Wt
278.11 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Hydroxy Romifidine-d4

Product Name

4-Hydroxy Romifidine-d4

IUPAC Name

3-bromo-5-fluoro-4-[(4,4,5,5-tetradeuterio-1H-imidazol-2-yl)amino]phenol

Molecular Formula

C9H9BrFN3O

Molecular Weight

278.11 g/mol

InChI

InChI=1S/C9H9BrFN3O/c10-6-3-5(15)4-7(11)8(6)14-9-12-1-2-13-9/h3-4,15H,1-2H2,(H2,12,13,14)/i1D2,2D2

InChI Key

QTQCLVCVYUEIOY-LNLMKGTHSA-N

Canonical SMILES

C1CN=C(N1)NC2=C(C=C(C=C2Br)O)F

Isomeric SMILES

[2H]C1(C(N=C(N1)NC2=C(C=C(C=C2Br)O)F)([2H])[2H])[2H]

4-Hydroxy Romifidine-d4 is a deuterated analog of 4-Hydroxy Romifidine, characterized by the molecular formula C9H5D4BrFN3OC_9H_5D_4BrFN_3O and a molecular weight of 278.11 g/mol. This compound is primarily utilized in pharmacological research due to its stable isotope labeling, which enhances the study of metabolic pathways and drug interactions. The deuterium atoms replace hydrogen atoms in the molecule, providing unique properties that facilitate various scientific investigations, particularly in proteomics and drug development.

, including:

  • Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, potentially altering its biological activity.
  • Substitution Reactions: The presence of the bromine atom allows for nucleophilic substitution, which can be exploited in synthetic pathways.
  • Deuterium Exchange: The deuterium atoms can participate in exchange reactions under specific conditions, which is useful for tracking metabolic processes.

The biological activity of 4-Hydroxy Romifidine-d4 is closely linked to its parent compound, Romifidine, which acts as an α2-adrenergic receptor agonist. This interaction leads to significant effects such as:

  • Sedation and Analgesia: Primarily observed in veterinary medicine, particularly for large animals like horses.
  • Modulation of Neurotransmitter Release: It inhibits norepinephrine release, contributing to its sedative effects.
  • Influence on Cellular Signaling: The compound affects various signaling pathways by modulating ion channels and second messenger systems .

The synthesis of 4-Hydroxy Romifidine-d4 involves several steps:

  • Deuteration: The initial step includes the incorporation of deuterium into the 4-Hydroxy Romifidine structure. This often requires deuterated reagents and specific reaction conditions to ensure successful labeling.
  • Formation of Hydrochloride Salt: Following deuteration, the compound is reacted with hydrochloric acid to yield the hydrochloride salt form, enhancing its solubility and stability for research applications.

4-Hydroxy Romifidine-d4 has diverse applications in scientific research:

  • Proteomics Research: Used as a biochemical tool to study protein interactions and functions due to its stable isotope nature.
  • Drug Development: Serves as a reference substance for assessing drug impurities and interactions.
  • Metabolic Studies: Facilitates the investigation of metabolic pathways through stable isotope labeling techniques.
  • Environmental Research: Employed to assess the environmental impact of various compounds by tracing their metabolic fates.

Studies involving 4-Hydroxy Romifidine-d4 focus on its interactions with biological systems:

  • Receptor Binding Studies: Investigations into how this compound binds to α2-adrenergic receptors help elucidate its pharmacological profile.
  • Metabolic Pathway Analysis: Its deuterated nature allows researchers to trace metabolic pathways more effectively than non-deuterated counterparts.
  • Comparative Studies with Parent Compounds: These studies help clarify differences in pharmacokinetics and dynamics between 4-Hydroxy Romifidine-d4 and its non-deuterated analogs .

Several compounds share similarities with 4-Hydroxy Romifidine-d4, each possessing unique characteristics:

Compound NameSimilaritiesUnique Features
4-Hydroxy RomifidineStructural similarityNon-deuterated analog; more prone to metabolic degradation
RomifidineParent compoundUsed widely for sedation; lacks isotopic labeling
Clonidineα2-adrenergic agonistDifferent chemical structure; used primarily for hypertension
Dexmedetomidineα2-adrenergic agonistHigher selectivity for α2 receptors; used in anesthesia

The uniqueness of 4-Hydroxy Romifidine-d4 lies in its deuterated structure, which enhances stability and reduces metabolic degradation compared to its non-deuterated counterparts. This property makes it particularly valuable in research settings where precise tracking of metabolic processes is required .

XLogP3

1.1

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

3

Exact Mass

277.01641 g/mol

Monoisotopic Mass

277.01641 g/mol

Heavy Atom Count

15

Dates

Last modified: 08-10-2024

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